molecular formula C11H23Cl2N3O B2980865 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride CAS No. 256478-14-5

1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride

Cat. No. B2980865
M. Wt: 284.23
InChI Key: MYVWJCDGRUONGO-UHFFFAOYSA-N
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Patent
US06093731

Procedure details

A suspension of tert-butyl 1-[(4-methyl-1-piperazinyl)carbonyl]cyclopentylcarbamate (2.2 g, 7.06 mmol) in EtOAc (120 ml) at 4° C. was saturated with HCl gas, and the reaction then stirred for 4 h. The mixture was azeotroped with EtOAc, then dry Et2O, and dried under vacuum to afford (1-aminocyclopentyl)(4-methyl-1-piperazinyl)methanone dihydrochloride (2.1 g) as a white solid.
Name
tert-butyl 1-[(4-methyl-1-piperazinyl)carbonyl]cyclopentylcarbamate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2([NH:15]C(=O)OC(C)(C)C)[CH2:14][CH2:13][CH2:12][CH2:11]2)=[O:9])[CH2:4][CH2:3]1.[ClH:23]>CCOC(C)=O>[ClH:23].[ClH:23].[NH2:15][C:10]1([C:8]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)=[O:9])[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:3.4.5|

Inputs

Step One
Name
tert-butyl 1-[(4-methyl-1-piperazinyl)carbonyl]cyclopentylcarbamate
Quantity
2.2 g
Type
reactant
Smiles
CN1CCN(CC1)C(=O)C1(CCCC1)NC(OC(C)(C)C)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
then stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The mixture was azeotroped with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry Et2O, and dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.Cl.NC1(CCCC1)C(=O)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.